3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Description
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolopyridine core with iodine at position 3 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₈H₄F₃IN₂, with a molecular weight of 312.03 g/mol (CAS: 1142192-57-1) . The iodine substituent enhances its utility as a synthetic intermediate in cross-coupling reactions, while the electron-withdrawing CF₃ group influences electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-1-4-5(12)2-13-6(4)3-14-7/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHORTUKDTUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-36-0 | |
| Record name | 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of a pre-formed pyrrolo[2,3-c]pyridine derivative followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrrolo[2,3-c]pyridine core with aryl boronic acids.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. The ability of these compounds to induce apoptosis in cancer cells makes them promising candidates for further development.
- Case Study : A study on pyrrolo[3,2-c]pyridine derivatives demonstrated their effectiveness as colchicine-binding site inhibitors, leading to G2/M phase arrest in cancer cell lines such as HeLa and MCF-7 . The most potent compound from this series had IC50 values ranging from 0.12 to 0.21 µM.
Fibroblast Growth Factor Receptor Inhibition
Another significant application of pyrrolo[2,3-c]pyridine derivatives is their potential as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal activation of FGFRs is implicated in various cancers, making these compounds valuable in targeted cancer therapies.
- Case Study : Research on a series of pyrrolo[2,3-b]pyridine derivatives revealed that some compounds exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range. These compounds also showed efficacy in inhibiting the proliferation of breast cancer cells and inducing apoptosis .
Drug Development and Design
The unique trifluoromethyl group present in 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine enhances its pharmacological properties by increasing lipophilicity and metabolic stability. This makes it a suitable candidate for further optimization in drug design.
Data Table: Summary of Biological Activities
| Compound Name | Target Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine derivative (10t) | Tubulin polymerization inhibitor | 0.12 - 0.21 | Induces G2/M phase arrest |
| Pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1–4 inhibitor | 7 - 712 | Inhibits migration and invasion |
Mechanism of Action
The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism: Pyrrolo[2,3-b] vs. [2,3-c]pyridine
The position of nitrogen in the six-membered ring distinguishes pyrrolo[2,3-b]pyridine (N at position 7) from pyrrolo[2,3-c]pyridine (N at position 6). This subtle difference significantly impacts biological activity:
- Pyrrolo[2,3-b]pyridine derivatives (e.g., compound 1 in ) act as FGFR inhibitors, where the 5-CF₃ group forms hydrogen bonds with G485 to enhance potency .
- Pyrrolo[2,3-c]pyridine derivatives (e.g., compounds 14f and 14g in ) exhibit potent acid pump antagonist (APA) activity, inhibiting H⁺/K⁺ ATPase with IC₅₀ values of 28–29 nM . Relocation of the nitrogen reduces kinase inhibitory activity but improves specificity for proton pumps .
Substituent Effects: Halogens and Functional Groups
Iodine vs. Other Halogens
- 3-Iodo substituent: Enhances reactivity in cross-coupling (e.g., Suzuki, Sonogashira) due to iodine’s leaving group ability. The target compound’s iodine enables further functionalization .
- 3-Bromo analogs : lists 3-bromo-5-iodo-pyrrolo[2,3-b]pyridine (CAS: 900514-06-9), which is less reactive in coupling but useful in sequential substitutions.
Trifluoromethyl (-CF₃) vs. Aryl Groups
- 5-CF₃ group : Improves metabolic stability and binding via hydrophobic interactions. In , CF₃-substituted pyrrolo[2,3-c]pyridines showed 10-fold higher APA activity than phenyl analogs .
- 5-Aryl groups : describes 3-iodo-5-(trifluoromethylphenyl)-pyrrolo[2,3-b]pyridines (CAS: 2099015-34-4), where bulkier aryl groups reduce solubility but increase lipophilicity .
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 312.944 g/mol. The compound features a pyrrole moiety fused to a pyridine ring, and the presence of both iodine and trifluoromethyl groups significantly influences its reactivity and biological properties.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄F₃IN₂ |
| Molecular Weight | 312.944 g/mol |
| SMILES | C1=C2C(=CNC2=CN=C1C(F)(F)F)I |
| InChI | InChI=1S/C8H4F3IN2/c9-8(10,11)7-1-4-5(12)2-13-6(4)3-14-7/h1-3,13H |
Biological Activity
Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, particularly in the context of tuberculosis.
- Anticancer Properties : Certain pyrrolo[2,3-c]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Neurological Effects : Compounds in this class are being explored for their potential to treat neurological disorders due to their interaction with neurotransmitter systems.
Antimycobacterial Activity
In a study examining the antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives, it was found that specific structural modifications significantly enhanced activity against Mycobacterium tuberculosis. For instance, esters demonstrated promising in vitro activity with MIC values below 0.15 µM for certain derivatives .
Anticancer Activity
A notable investigation focused on the cytotoxicity of pyrrolo[2,3-c]pyridine derivatives against ovarian and breast cancer cell lines. The study revealed that some compounds exhibited moderate cytotoxic effects on ovarian cancer cells while maintaining lower toxicity levels toward healthy cardiac cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Structure-Activity Relationships (SAR)
The incorporation of trifluoromethyl groups has been shown to enhance biological activity by improving pharmacokinetic properties such as solubility and metabolic stability. For example, studies have indicated that trifluoromethylation can significantly increase the potency of compounds against various biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolopyridine core. For example:
- Step 1 : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions using Pd(PPh₃)₄ and arylboronic acids under Suzuki-Miyaura conditions (e.g., 105°C in dioxane/H₂O) .
- Step 2 : Iodination at the 3-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) or via metal-catalyzed halogen exchange .
- Key Challenges : Control of regioselectivity during iodination and stability of intermediates (e.g., nitro or amino groups may require protection) .
Q. How is the structure of this compound confirmed after synthesis?
- Methodological Answer :
- 1H/13C NMR : Peaks for aromatic protons (δ ~8.5–7.2 ppm) and trifluoromethyl groups (δ ~125–130 ppm in 13C) .
- HRMS : Exact mass validation (e.g., [M+H]+ calculated vs. observed, error <5 ppm) .
- Elemental Analysis : Confirmation of C, H, N, and halogen content .
Q. What purification techniques are effective for intermediates?
- Methodological Answer :
- Flash Column Chromatography : Use gradients of dichloromethane/methanol (98:2 to 90:10) or ethyl acetate/hexanes to separate polar intermediates .
- Recrystallization : Suitable for nitro-substituted intermediates (e.g., from ethanol/water mixtures) .
Advanced Research Questions
Q. How does substituent variation at the 3- and 5-positions affect biological activity?
- Methodological Answer :
- SAR Studies :
- 3-Position : Iodo groups enhance electrophilicity and cross-coupling reactivity (e.g., Suzuki reactions for derivatization) .
- 5-Position : Trifluoromethyl groups improve metabolic stability and hydrophobic interactions in kinase binding pockets (e.g., FGFR1 inhibition via hydrogen bonding with G485) .
- Biological Testing : In vitro assays (e.g., IC₅₀ values for kinase inhibition) correlate substituent size and electronic effects with activity .
Q. What strategies address regioselectivity challenges during iodination?
- Methodological Answer :
- Directing Groups : Use of nitro or amino groups to direct iodination to specific positions (e.g., 3-position via ortho/para-directing effects) .
- Metal Catalysis : Pd-mediated halogen exchange for late-stage iodination (e.g., replacing bromine with iodine using CuI/Et₃N) .
- Computational Modeling : DFT calculations predict preferred iodination sites based on charge distribution .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structural Analysis : X-ray crystallography or docking studies (e.g., binding mode differences in FGFR1 vs. JAK3) .
- Assay Optimization : Standardize cell lines, inhibitor concentrations, and readout methods (e.g., T-cell proliferation vs. kinase inhibition assays) .
- Meta-Analysis : Compare substituent effects across studies (e.g., trifluoromethyl vs. chloro groups in kinase selectivity) .
Q. What computational methods aid in designing derivatives with improved activity?
- Methodological Answer :
- Docking Simulations : Predict binding poses in target proteins (e.g., FGFR1 hinge region interactions with pyrrolopyridine core) .
- WaterMap Analysis : Identify hydrophobic pockets or solvent-exposed regions to guide substituent design (e.g., optimizing trifluoromethyl placement) .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
